3,4-Dichlorobenzotrichloride

Physical property profiling Supply chain logistics Process engineering

3,4-Dichlorobenzotrichloride (α,α,α,3,4-pentachlorotoluene; C₇H₃Cl₅; MW 264.36) is a nuclear-chlorinated benzotrichloride derivative belonging to the class of polychlorinated toluenes. It is a low-melting solid (mp 25.8 °C) under standard ambient conditions, transitioning to a slightly opaque pale yellow liquid upon mild warming.

Molecular Formula C7H3Cl5
Molecular Weight 264.4 g/mol
CAS No. 13014-24-9
Cat. No. B076638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzotrichloride
CAS13014-24-9
Molecular FormulaC7H3Cl5
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C7H3Cl5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
InChIKeyATYLRBXENHNROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

3,4-Dichlorobenzotrichloride (CAS 13014-24-9): Procurement-Grade Overview for Agrochemical and Specialty Intermediate Buyers


3,4-Dichlorobenzotrichloride (α,α,α,3,4-pentachlorotoluene; C₇H₃Cl₅; MW 264.36) is a nuclear-chlorinated benzotrichloride derivative belonging to the class of polychlorinated toluenes. It is a low-melting solid (mp 25.8 °C) under standard ambient conditions, transitioning to a slightly opaque pale yellow liquid upon mild warming [1]. The compound serves as a strategically important electrophilic intermediate in the synthesis of substituted diphenyl ether herbicides, chlorinated benzoic acids, and benzoyl chlorides . Its trichloromethyl group is susceptible to controlled hydrolysis, enabling stepwise conversion to the corresponding 3,4-dichlorobenzoyl chloride and 3,4-dichlorobenzoic acid, which are key building blocks in agrochemical and pharmaceutical manufacturing .

Why 3,4-Dichlorobenzotrichloride Cannot Be Replaced by Generic Benzotrichloride or Isomeric Dichlorobenzotrichlorides in Regulated Synthesis


Benzotrichloride derivatives are not interchangeable commodities. The position and number of ring-chlorine substituents govern three procurement-critical parameters: (i) physical state and handling logistics, (ii) downstream product regiochemistry, and (iii) process robustness toward isomeric impurities. Unsubstituted benzotrichloride (mp −5 °C) is a freely flowing liquid at ambient temperature, whereas the 2,4-dichloro isomer (mp 49 °C) requires heated storage and transfer infrastructure . The 3,4-dichloro substitution pattern occupies a distinct intermediate position (mp 25.8 °C), enabling handling as a low-melting solid with modest thermal input . More critically, each isomer directs hydrolysis and subsequent coupling reactions toward a different portfolio of final actives: the 3,4-isomer feeds into diphenyl ether herbicides (e.g., acifluorfen, fomesafen class), while the 2,4-isomer preferentially routes to phenoxy herbicides and insecticides [1]. Procurement of an incorrect isomer introduces regioisomeric impurities that propagate through multi-step syntheses, compromising active pharmaceutical ingredient (API) or crop protection product purity profiles and regulatory compliance.

Quantitative Comparator Evidence: Where 3,4-Dichlorobenzotrichloride (CAS 13014-24-9) Demonstrates Measurable Differentiation


Melting Point and Physical-State Differentiation: 3,4-DCBT vs. Unsubstituted Benzotrichloride vs. 2,4-Dichlorobenzotrichloride

The melting point of 3,4-dichlorobenzotrichloride (25.8 °C) positions it as a low-melting solid at standard room temperature (20–22 °C), whereas unsubstituted benzotrichloride (mp −5 to −7.5 °C) is a free-flowing liquid and 2,4-dichlorobenzotrichloride (mp 49 °C) is a crystalline solid requiring significant thermal energy for liquefaction . The 3,4-isomer can therefore be handled as a solid for precise weighing and transferred as a liquid with minimal warming (e.g., 30–35 °C water bath), combining the metering accuracy of a solid with the transfer convenience of a liquid. This contrasts with the 2,4-isomer, which demands heated storage and jacketed transfer lines to prevent solidification, and with unsubstituted benzotrichloride, whose higher volatility (bp 219–223 °C vs. 283.1 °C) increases vapor exposure risk during ambient handling [1].

Physical property profiling Supply chain logistics Process engineering

Process Yield and Isomeric Purity: Improved Circulatory Process (US 4,769,503) vs. Prior Art (GB 771,416; DE 2,644,641)

The circulatory reactor process disclosed in US Patent 4,769,503 delivers 3,4-dichlorobenzotrichloride in isomer-free form at ≥90% yield and 97% purity, with the documented Example 1 achieving 92% isolated yield and 98% purity (GC) [1]. This represents a substantial improvement over the prior art GB 771,416 process, which required treating 1,4-bis-(trichloromethyl)-2-chlorobenzene with chlorine for approximately 8 hours at 240–250 °C, and over DE 2,644,641, which consumed up to 20 moles of chlorine per mole of 4-chlorobenzotrichloride and suffered from poor space-time yield [2][3]. In the earlier US 4,191,711 process (Example 1), 3,4-DCBT was obtained in only 75.6% yield at 99% purity after 8.5 hours at 60–80 °C [4]. The US 4,769,503 innovation reduces reaction time to less than half that of conventional processes by matching chlorine feed rate to consumption rate, eliminates multi-stage starting-material synthesis, and avoids formation of trichlorobenzotrichloride byproducts that require costly distillative separation [1].

Process chemistry Manufacturing efficiency Isomer purity

Kinetic Reactivity Differentiation: 3,4-DCBT as Oxidizing Agent vs. Unsubstituted Benzotrichloride in Organometallic Chemistry

In a kinetic study of the reaction between di-η⁵-cyclopentadienyltungsten dihydride (Cp₂WH₂) and benzotrichloride derivatives, the relative reaction rate was reported to increase substantially when 3,4-dichlorobenzotrichloride was employed in place of unsubstituted benzotrichloride as the oxidizing agent [1]. The reaction follows first-order kinetics with respect to Cp₂WH₂ and produces Cp₂WCl₂ and the corresponding benzal chloride as the sole observed products. The enhanced rate is attributed to the electron-withdrawing effect of the two ring-chlorine substituents, which increases the electrophilicity of the trichloromethyl carbon toward hydride abstraction [1]. While the abstract does not report the absolute rate constant ratio, the published observation of a substantial rate increase establishes that 3,4-dichloro substitution meaningfully alters the reactivity profile of the benzotrichloride scaffold in reductive transformations.

Organometallic chemistry Kinetic reactivity Oxidation reactions

Boiling Point and Density Differentiation: Implications for Distillative Purification and Phase Separation

3,4-Dichlorobenzotrichloride exhibits a boiling point of 283.1 °C at atmospheric pressure and a density of 1.576 g/mL at 25 °C, compared with 219–223 °C and 1.38 g/mL for unsubstituted benzotrichloride . The approximately 64 °C higher boiling point and 14% greater density of the 3,4-dichloro derivative reflect the increased molecular weight and polarizability conferred by the two aromatic chlorine substituents. These differences carry practical significance for vacuum distillation: at reduced pressure (12 mbar), 3,4-DCBT distills at 138–140 °C, a temperature range that is readily accessible with standard industrial vacuum equipment while still providing adequate separation from lighter chlorinated impurities [1]. The higher density also facilitates phase separation during aqueous workup (dilute HCl wash), where the organic phase settles cleanly below the aqueous layer, reducing product loss during separatory operations.

Downstream processing Distillation Product isolation

Application-Domain Specificity: 3,4-DCBT Routes to Diphenyl Ether Herbicides; 2,4-DCBT Routes to Phenoxy Herbicides

The regiochemistry of the dichlorobenzotrichloride intermediate determines the class of herbicidal active ingredients accessible through downstream chemistry. 3,4-Dichlorobenzotrichloride is explicitly disclosed as a valuable intermediate for substituted diphenyl ether herbicides, a class that includes commercial protoporphyrinogen oxidase (PPO)-inhibiting herbicides such as acifluorfen, fomesafen, and lactofen [1][2]. In contrast, 2,4-dichlorobenzotrichloride is documented as a precursor to 2,4-dichlorobenzoic acid, which feeds into the synthesis of phenoxy herbicides and insecticides . The chlorine substitution pattern on the aromatic ring is retained through hydrolysis and subsequent coupling steps, meaning that procurement of the 3,4-isomer is mandatory when targeting diphenyl ether herbicide scaffolds; the 2,4-isomer cannot substitute without generating an entirely different regioisomeric product series. This is a class-level structural constraint, not merely a reactivity preference.

Agrochemical synthesis Herbicide intermediates Regiochemical specificity

Procurement-Optimized Application Scenarios for 3,4-Dichlorobenzotrichloride (CAS 13014-24-9)


Diphenyl Ether Herbicide Intermediate Manufacturing (Acifluorfen / Fomesafen / Lactofen Class)

3,4-Dichlorobenzotrichloride is the unequivocal starting point for the 3,4-dichlorophenyl fragment embedded in PPO-inhibiting diphenyl ether herbicides. Hydrolysis of the trichloromethyl group yields 3,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoic acid, which are subsequently coupled to form the diaryl ether core. As established in Section 3 (Evidence Item 5), the 3,4-regiochemistry is structurally mandatory; procurement of the 2,4-isomer would generate the incorrect substitution pattern and produce an off-specification active ingredient [1]. Sourcing 3,4-DCBT produced via the circulatory chlorination process (US 4,769,503), which delivers isomer-free material at 92% yield and 98% purity, minimizes the risk of trichlorobenzotrichloride contaminants that would otherwise propagate through to the final herbicide and complicate regulatory impurity profiling [2].

Controlled Hydrolysis to 3,4-Dichlorobenzoyl Chloride for Pharmaceutical and Agrochemical Building Blocks

The trichloromethyl group of 3,4-DCBT undergoes stepwise hydrolysis: partial hydrolysis affords 3,4-dichlorobenzoyl chloride, while complete hydrolysis yields 3,4-dichlorobenzoic acid [1]. These acyl derivatives serve as versatile electrophiles for amide, ester, and ether bond formation. The physical-state advantage of the 3,4-isomer (mp 25.8 °C, readily liquefied at 30–35 °C) facilitates precise metered addition to hydrolysis reactors, compared with the high-melting 2,4-isomer (mp 49 °C) which requires heated transfer lines to prevent solidification and line blockages (Section 3, Evidence Item 1) . The elevated boiling point (283.1 °C) also provides a wider thermal operating window for hydrolysis without risk of distillative loss of unreacted starting material (Section 3, Evidence Item 4) .

Organometallic and Specialized Oxidation Chemistry Requiring Enhanced Electrophilic Reactivity

For research laboratories and pilot-scale facilities employing benzotrichloride derivatives as oxidizing agents in organometallic transformations, 3,4-DCBT offers a kinetically enhanced alternative to unsubstituted benzotrichloride. The kinetic study described in Section 3 (Evidence Item 3) demonstrates that the 3,4-dichloro substitution substantially accelerates the oxidation of Cp₂WH₂ to Cp₂WCl₂ relative to the parent benzotrichloride [3]. While the exact rate enhancement factor requires consultation of the full text, the directional advantage supports reduced reaction times and potentially lower reagent stoichiometry. Procurement of high-purity 3,4-DCBT (>98% GC, as supplied by TCI and other reputable vendors) ensures that kinetic measurements are not confounded by isomeric impurities .

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